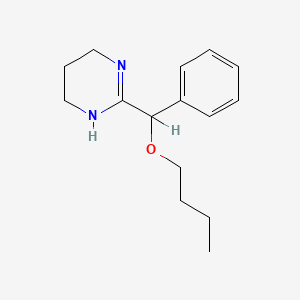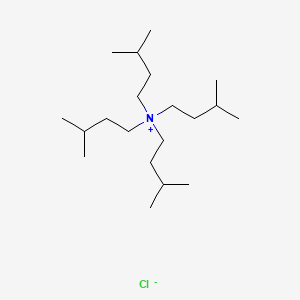
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride typically involves the reaction of 3-methylbutan-1-amine with 3-methylbutyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of new substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-N-(3-methylbutylidene)-1-butanamine
- 3-Methyl-N-(3’-methylbutylidene)butanamine
- 3-Methyl-N-(3-methylbutylidene)-butanamine
Uniqueness
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium chloride stands out due to its unique structural features and reactivity
Propiedades
Número CAS |
32795-95-2 |
|---|---|
Fórmula molecular |
C20H44ClN |
Peso molecular |
334.0 g/mol |
Nombre IUPAC |
tetrakis(3-methylbutyl)azanium;chloride |
InChI |
InChI=1S/C20H44N.ClH/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;/h17-20H,9-16H2,1-8H3;1H/q+1;/p-1 |
Clave InChI |
LNMBUEZVUYJZHQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


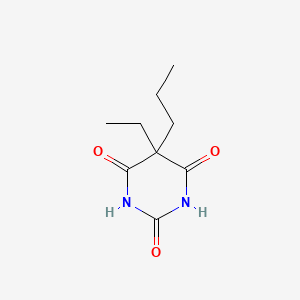

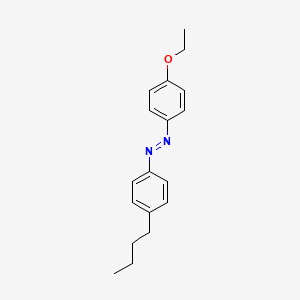
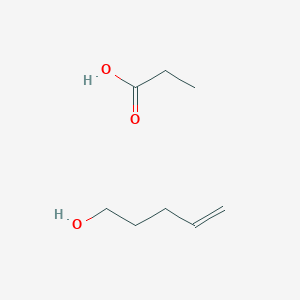
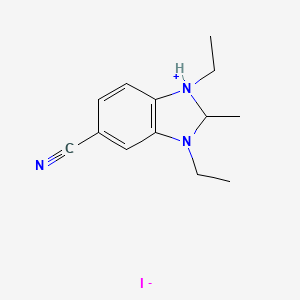
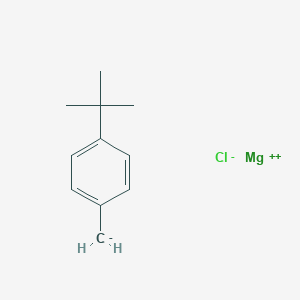
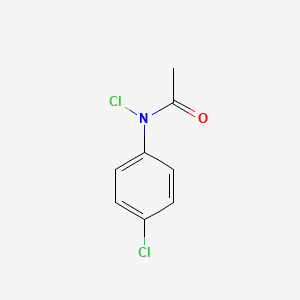
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
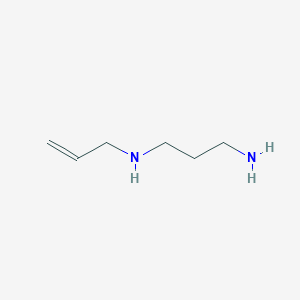
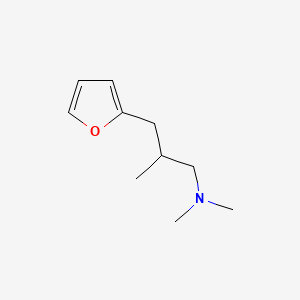
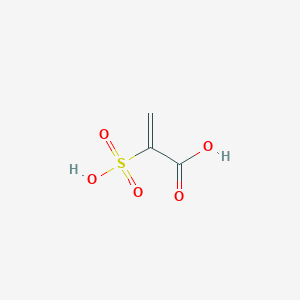
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
